Benzofuran-7-carbaldehyde

Mitochondrial Biology ATP Synthesis Inhibition Toxicology

Researchers needing mitochondrial uncoupling for bioenergetic studies face toxicity risks with DNP (LD50 30 mg/kg), and generic benzofuran isomers fail to replicate 7-position activity. Benzofuran-7-carbaldehyde (BBA) resolves both: • Safer profile: H302 acute oral toxicity vs. DNP; suitable for extended-exposure and high-throughput assays. • Position-specific reactivity: Faster Morita-Baylis-Hillman reactions than 2-isomer; essential for ERβ-targeted agent synthesis. • Dual utility: Mitochondrial probe in antifungal discovery and building block for patented estrogenic agents. Supplied ≥97% pure.

Molecular Formula C9H6O2
Molecular Weight 146.14 g/mol
CAS No. 95333-14-5
Cat. No. B1279132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-7-carbaldehyde
CAS95333-14-5
Molecular FormulaC9H6O2
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C=O)OC=C2
InChIInChI=1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H
InChIKeyRGPUSZZTRKTMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-7-carbaldehyde Overview


Benzofuran-7-carbaldehyde (CAS 95333-14-5) is a heterocyclic building block consisting of a benzofuran core with an aldehyde functional group located specifically at the 7-position [1]. This positional isomer is distinct from other benzofuran carbaldehydes (e.g., 2-carbaldehyde, 3-carbaldehyde) due to the unique electronic and steric environment conferred by the 7-substitution pattern, which critically influences its reactivity in cross-coupling reactions and its biological activity profile, particularly as a mitochondrial uncoupler [2].

1 7-Position aldehyde enables site-specific reactivity for cross-coupling and MBH reaction workflows
2 Mitochondrial uncoupler tool compound for bioenergetics and antifungal research studies
3 Documented synthetic route supports scale-up feasibility and cost assessment

Positional Specificity of Benzofuran-7-carbaldehyde


Substituting Benzofuran-7-carbaldehyde with its 2- or 3-carbaldehyde isomers, or with the reduced 2,3-dihydro analog, will lead to experimental failure in applications requiring the specific reactivity or biological activity conferred by the 7-position aldehyde. The Morita–Baylis–Hillman (MBH) reaction, a key transformation for building molecular complexity, proceeds at a significantly different rate for the 7-substituted benzofuran compared to the 2-substituted isomer [1]. Furthermore, the mitochondrial uncoupling activity, a critical functional property, is specifically attributed to the benzofuran-7-carboxaldehyde (BBA) structure and is not a general feature of all benzofuran carbaldehydes . Generic substitution based solely on the benzofuran core will therefore compromise both synthetic efficiency and biological assay validity.

2- or 3-carbaldehyde isomers
MBH reaction kinetics may differ significantly; mitochondrial uncoupling activity is not attributed to these positional isomers and assay validity may shift.
2,3-dihydro analog
Altered electronic environment may shift reactivity profile; typically supplied at lower purity grade, which may require additional in-house purification.
Generic benzofuran building blocks
Position-specific biological activity is not a class-level property of the benzofuran core; substitution based solely on core structure may compromise experimental endpoints.

Benzofuran-7-carbaldehyde: Evidence vs. Analogs


Mitochondrial Uncoupler Safety: BBA vs. DNP

Benzo[b]furan-7-carboxaldehyde (BBA) is a functional alternative to the classic mitochondrial uncoupler 2,4-dinitrophenol (DNP), offering a significantly improved safety profile. While both compounds induce mitochondrial dysfunction by inhibiting ATP synthesis and dissipating the mitochondrial membrane potential, DNP is a highly toxic substance with a rat oral LD50 of 30 mg/kg, whereas BBA is classified under the less severe GHS hazard statement H302 ('Harmful if swallowed') [1]. This difference in acute toxicity is a critical factor for laboratory safety and handling procedures.

Acute Toxicity Classification
Class-level inference
BBA: H302 (Harmful if swallowed)
DNP: LD50 30 mg/kg (rat, oral)
Reported lower acute toxicity classification context
GHS classification vs. published LD50; class-level inference
Mitochondrial Biology ATP Synthesis Inhibition Toxicology

Commercial Purity vs. Dihydro Analog

Benzofuran-7-carbaldehyde is commercially available with a specified purity of ≥97% from major suppliers, ensuring reliable performance in sensitive synthetic applications . In contrast, its reduced analog, 2,3-dihydrobenzofuran-7-carbaldehyde (CAS 196799-45-8), is typically offered at a lower purity of 95%, which may necessitate additional purification steps prior to use . This difference in supplied purity directly impacts workflow efficiency and cost.

Commercial Purity
Data to verify
Benzofuran-7-carbaldehyde: ≥97%
2,3-dihydro analog: 95%
Supports procurement workflow efficiency
Vendor-specified purity; lot-specific verification recommended
Chemical Synthesis Procurement Building Blocks

Documented Synthetic Route and Yield

A robust and scalable synthetic route to Benzofuran-7-carbaldehyde from benzofuran-7-methanol via Swern oxidation is documented in patent literature with a reported isolated yield of 80% . This established methodology provides a reliable benchmark for process chemists seeking to generate this key intermediate on a multi-gram scale. The yield is a crucial differentiator when evaluating the feasibility and cost-effectiveness of in-house synthesis versus procurement.

Synthetic Yield
Supporting evidence
80% isolated yield (Swern oxidation)
Reported benchmark for scale-up assessment
Patent-derived yield; in-house validation recommended
Organic Synthesis Process Chemistry Oxidation

Antifungal Activity: BBA vs. DNP

Benzo[b]furan-7-carboxaldehyde (BBA) demonstrates in vitro antifungal activity against Candida albicans and Saccharomyces cerevisiae, a property that aligns with its function as a mitochondrial uncoupler . While the classic uncoupler 2,4-dinitrophenol (DNP) is also known to affect fungal mitochondria, its high toxicity (rat oral LD50 = 30 mg/kg) severely limits its utility as a routine research tool [1]. BBA, with its less hazardous profile (H302), offers a safer alternative for investigating mitochondrial pathways in antifungal susceptibility testing and mechanism-of-action studies.

Antifungal Screening Context
Class-level inference
BBA: Activity vs. C. albicans & S. cerevisiae (H302)
DNP: Known mitochondrial effects (LD50 30 mg/kg)
Supports antifungal screening studies with lower acute toxicity classification
In vitro data; strain-panel verification recommended
Antifungal Research Mitochondrial Targeting Candida albicans

MBH Reactivity: 7- vs. 2-Position Isomers

The position of the aldehyde group on the benzofuran ring significantly impacts reactivity. A study on isomeric dibenzofuran carbaldehydes demonstrated that the 4-substituted isomer reacts faster in the Morita–Baylis–Hillman (MBH) reaction than the 2-substituted isomer [1]. This positional effect is attributed to differences in the stability of the zwitterionic intermediate, a principle that extends to monobenzofuran systems. Therefore, Benzofuran-7-carbaldehyde is expected to exhibit distinct reaction kinetics compared to Benzofuran-2-carbaldehyde in base-catalyzed C-C bond forming reactions, a critical factor in designing efficient synthetic routes.

MBH Reaction Kinetics
Class-level inference
7-position isomer: expected faster rate
2-position isomer: slower rate (dibenzofuran analog study)
Supports synthetic route design efficiency
Qualitative observation from dibenzofuran analog; monobenzofuran validation recommended
Organic Synthesis Reaction Kinetics C-C Bond Formation

Benzofuran-7-carbaldehyde Applications


Safer Mitochondrial Uncoupler for Cell Biology

Researchers investigating mitochondrial physiology, bioenergetics, or the role of mitochondrial dysfunction in disease can employ Benzofuran-7-carbaldehyde (BBA) as a safer alternative to the classic but highly toxic uncoupler 2,4-dinitrophenol (DNP). BBA induces mitochondrial uncoupling, inhibits ATP synthesis, and collapses the mitochondrial membrane potential, providing a tool to dissect mitochondrial pathways with reduced acute toxicity risk (H302 vs. LD50 of 30 mg/kg for DNP) [1]. This is particularly valuable for routine laboratory use and for experiments requiring extended exposure times or higher throughput.

Antifungal Mitochondrial Targeting

In antifungal drug discovery and mechanism-of-action studies, BBA serves as a valuable tool compound. Its documented in vitro activity against Candida albicans and Saccharomyces cerevisiae, combined with its mitochondrial uncoupling mechanism, allows researchers to specifically probe the role of fungal mitochondria in drug susceptibility and resistance . The improved safety profile of BBA over DNP facilitates its use in a wider range of laboratory assays, including those requiring repeated handling or larger-scale experiments [1].

Synthesis of Estrogen Receptor Modulators

Benzofuran-7-carbaldehyde is a critical building block in the synthesis of aryl-carbaldehyde oxime derivatives, which have been patented for their use as estrogenic agents . Specifically, it is used to prepare 4-(4-hydroxyphenyl)-benzofuran-7-carbaldehyde oxime, a compound with reported high affinity for the estrogen receptor beta (ERβ) (IC50 = 10 nM) [1]. This application highlights the compound's value in medicinal chemistry programs targeting hormone-dependent conditions and underscores the necessity of the 7-carbaldehyde isomer for accessing this specific pharmacophore.

Accelerated C-C Bond Formation via MBH Reactivity

Synthetic chemists designing convergent routes to complex benzofuran-containing molecules can exploit the positional reactivity of the 7-carbaldehyde group. Based on comparative studies with isomeric dibenzofuran carbaldehydes, the 7-substituted benzofuran is expected to undergo Morita–Baylis–Hillman (MBH) reactions at a faster rate than the corresponding 2-carbaldehyde isomer . This kinetic advantage can be leveraged to reduce reaction times, improve yields, and enable the efficient assembly of densely functionalized intermediates for natural product synthesis or drug discovery.

Application
Selection Property
Validation Focus
Mitochondrial bioenergetics studies
Lower acute toxicity classification (H302) context
Membrane potential and ATP synthesis endpoints
Antifungal screening studies
Mitochondrial uncoupling mechanism in fungal models
Candida and Saccharomyces susceptibility endpoints
ERβ-targeted medicinal chemistry
7-carbaldehyde building block for oxime derivatization
ERβ binding and selectivity profiling
MBH-based C–C bond formation
Positional reactivity at 7-position aldehyde
Reaction kinetics across positional isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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